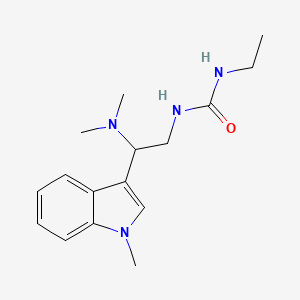

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first discovered in 1998 by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.

科学的研究の応用

Synthesis of Heteroarylindoles

A study by Jakše et al. (2004) demonstrated the application of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, closely related compounds, in the synthesis of heteroarylindoles. This work highlighted the potential for creating meridianine analogues and indolylpyranones through reactions with α-heteroarylamines and intramolecular condensations, respectively (Jakše et al., 2004).

Antiviral Research

Research into compounds with structural similarities has shown potential in antiviral applications. For example, the study of ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate indicated promising pharmacological properties as an anti-influenza drug candidate, with no acute toxicity observed at therapeutic doses in mice, underscoring the exploration of such compounds for medical purposes (Ivashchenko et al., 2014).

Catalytic Applications

Another area of application involves the use of structurally related compounds as catalysts in chemical reactions. For instance, racemic 2-[1-(dimethylamino)ethyl]ferrocenylphosphinic acid has been tested as an organocatalyst in Michael and Friedel—Crafts reactions, providing conversions in these reactions and highlighting the versatility of these compounds in synthetic organic chemistry (Shekurov et al., 2021).

Synthesis of Dimethylphosphonates

Moreover, compounds bearing resemblance have been employed in the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates under microwave irradiation, showcasing an efficient green synthesis approach. This method advantages include high product yields, shorter reaction times, and environmentally benign conditions, indicating the compound's role in advancing green chemistry practices (Reddy et al., 2014).

特性

IUPAC Name |

1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUAPOVYVRWJQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)

![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)

![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)

![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)